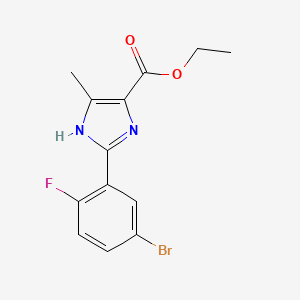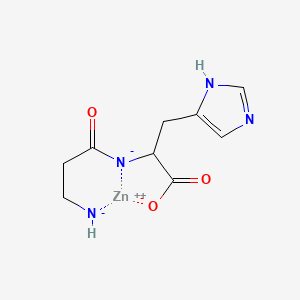
zinc;2-(3-azanidylpropanoylazanidyl)-3-(1H-imidazol-5-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3H-imidazol-4-ylmethyl)-2,5-dioxo-hexahydro-1H-1?(3),4??–1?(3)-oxa-3??-aza-2-zincacyclopenta[3,2-a]1??,3-diaza-2-zincacyclohexane-9,9-bis(ylium)-1,4-diid-4-yl is a complex organic compound that features an imidazole ring, a zincacyclopentane structure, and multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3H-imidazol-4-ylmethyl)-2,5-dioxo-hexahydro-1H-1?(3),4??–1?(3)-oxa-3??-aza-2-zincacyclopenta[3,2-a]1??,3-diaza-2-zincacyclohexane-9,9-bis(ylium)-1,4-diid-4-yl typically involves multi-step organic reactions. One common method includes the condensation of imidazole derivatives with zinc-containing reagents under controlled conditions. The reaction often requires the use of catalysts such as ZnCl2 and solvents like methanol or ethanol to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring allows for various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with reduced functional groups .
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways .
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with various biomolecules makes it a valuable tool for investigating cellular processes and protein functions .
Medicine
The compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its imidazole ring is a common pharmacophore in many therapeutic agents, including antifungal and anticancer drugs .
Industry
In the industrial sector, the compound is used in the production of advanced materials and catalysts. Its unique properties make it suitable for applications in electronics, coatings, and polymer science .
作用機序
The mechanism of action of 3-(3H-imidazol-4-ylmethyl)-2,5-dioxo-hexahydro-1H-1?(3),4??–1?(3)-oxa-3??-aza-2-zincacyclopenta[3,2-a]1??,3-diaza-2-zincacyclohexane-9,9-bis(ylium)-1,4-diid-4-yl involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and protein function. Additionally, the compound can participate in redox reactions, affecting cellular oxidative stress and signaling pathways .
類似化合物との比較
Similar Compounds
Imidazole: A simpler analog with a wide range of applications in chemistry and biology.
Metronidazole: A nitroimidazole derivative used as an antibiotic and antiprotozoal agent.
Ibuprofen: Although structurally different, it shares some pharmacological properties with imidazole derivatives.
Uniqueness
What sets 3-(3H-imidazol-4-ylmethyl)-2,5-dioxo-hexahydro-1H-1?(3),4??–1?(3)-oxa-3??-aza-2-zincacyclopenta[3,2-a]1??,3-diaza-2-zincacyclohexane-9,9-bis(ylium)-1,4-diid-4-yl apart is its complex structure, which combines multiple functional groups and a zincacyclopentane core. This unique combination enhances its reactivity and potential for diverse applications .
特性
分子式 |
C9H11N4O3Zn- |
|---|---|
分子量 |
288.6 g/mol |
IUPAC名 |
zinc;2-(3-azanidylpropanoylazanidyl)-3-(1H-imidazol-5-yl)propanoate |
InChI |
InChI=1S/C9H13N4O3.Zn/c10-2-1-8(14)13-7(9(15)16)3-6-4-11-5-12-6;/h4-5,7,10H,1-3H2,(H3,11,12,13,14,15,16);/q-1;+2/p-2 |
InChIキー |
IUWLTSZHVYHOHY-UHFFFAOYSA-L |
正規SMILES |
C1=C(NC=N1)CC(C(=O)[O-])[N-]C(=O)CC[NH-].[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


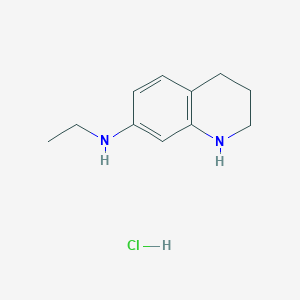
![N-[(2,5-dichlorophenyl)carbamothioyl]-2-phenylacetamide](/img/structure/B12449655.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-({2-[4-(3-methylbutanoyl)piperazin-1-yl]ethyl}amino)ethylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12449661.png)
![5-Amino-1-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)-1H-pyrazole-4-carboxamide](/img/structure/B12449663.png)
![N-[(2-fluoro-5-nitrophenyl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B12449665.png)
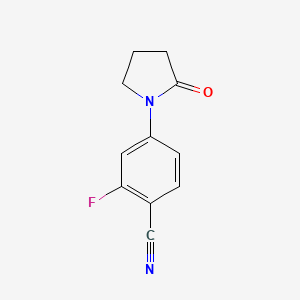
![sodium;[5-hydroxy-6-[3-[[4-hydroxy-3-(3-methylbut-2-enyl)benzoyl]amino]-8-methyl-2,4-dioxochromen-3-id-7-yl]oxy-3-methoxy-2,2-dimethyloxan-4-yl] carbamate](/img/structure/B12449673.png)
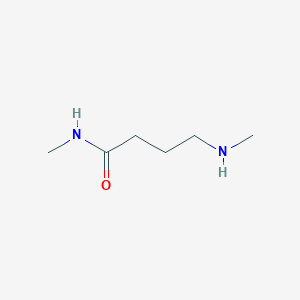
![(2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxy-6-quinazolinyl]-4-(1-piperidinyl)-2-butenamide hydrate](/img/structure/B12449681.png)
![1-Benzyl-3,3-difluoro-4-[(4-fluorophenyl)methylidene]piperidine](/img/structure/B12449701.png)
![4-bromo-2-[(E)-[(3-fluoro-4-methylphenyl)imino]methyl]phenol](/img/structure/B12449707.png)
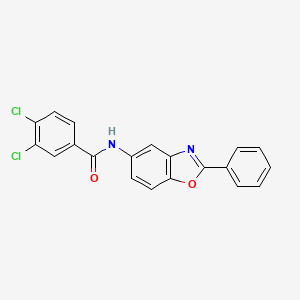
![3-Chloro[1,1'-biphenyl]-2-amine](/img/structure/B12449718.png)
